(-)-Bremazocine hydrochloride is a synthetic opioid compound belonging to the benzomorphan class, recognized for its potent analgesic properties. It acts primarily as a kappa-opioid receptor agonist, demonstrating significant analgesic and diuretic effects. Notably, (-)-Bremazocine hydrochloride is reported to be approximately 200 times more potent than morphine, yet it has a lower risk of addiction and respiratory depression, making it a subject of interest in pain management and pharmacological research .
The synthesis of (-)-Bremazocine hydrochloride involves multiple steps that begin with the formation of the benzomorphan core structure. Key synthetic routes include:
The synthesis process can be optimized for both yield and purity, often employing advanced techniques like continuous flow chemistry and high-throughput screening. An improved non-chromatographic method for preparing the enantiomers has been developed, enhancing yields significantly and simplifying optical purity determination through rapid nuclear magnetic resonance techniques .
The molecular formula of (-)-Bremazocine hydrochloride is CHClNO, with a molar mass of approximately 351.91 g/mol. The compound features a complex three-dimensional structure typical of benzomorphan derivatives, which is critical for its interaction with opioid receptors.
(-)-Bremazocine hydrochloride participates in various chemical reactions that modify its structure and potentially alter its pharmacological properties:
The outcomes of these reactions depend significantly on the reagents and conditions employed. For instance, oxidation may produce ketones or aldehydes while reduction can lead to alcohols or amines, which may have distinct biological activities .
(-)-Bremazocine hydrochloride exerts its analgesic effects primarily through selective binding to kappa-opioid receptors in the central nervous system. This interaction inhibits neurotransmitter release, effectively modulating pain signals without eliciting the high addictive potential associated with mu-opioid receptor agonists. Its mechanism also involves alterations in cellular signaling pathways related to pain perception and response .
Relevant data indicate that these properties are crucial for both laboratory handling and potential therapeutic applications .
(-)-Bremazocine hydrochloride has diverse applications in scientific research:
Research continues into its potential applications beyond analgesia, including possible roles in treating conditions such as substance abuse disorders due to its unique receptor profile .
(-)-Bremazocine hydrochloride is a benzomorphan-derived opioid agonist characterized by a complex tetracyclic structure. Its absolute configuration is defined as (2R,6S,11R), with the stereogenic centers critically influencing its opioid receptor affinity. The compound features an ethyl group at C6, a hydroxymethylcyclopropyl moiety at N2, and phenolic hydroxyl group at C8, all within a rigid pentacyclic framework. The hydrochloride salt formation occurs via protonation of the tertiary amine nitrogen, enhancing crystallinity and aqueous stability. The stereochemistry is confirmed through X-ray crystallographic studies, revealing a boat conformation in the piperidine ring and trans-fused ring junctions that optimize receptor docking [2] [5] [7].
(-)-Bremazocine exhibits significantly higher κ-opioid receptor (KOR) affinity compared to its (+)-enantiomer and the racemic mixture. Receptor binding assays demonstrate a 200-fold greater potency for (-)-bremazocine over morphine at KOR, while the (+)-enantiomer shows negligible opioid activity. This enantioselectivity confirms stereospecific binding pocket interactions within KOR. Racemic bremazocine displays intermediate pharmacological effects, with the (-)-enantiomer dominating the biological activity profile due to its superior receptor affinity and functional selectivity [2] [8].
Table 1: Enantiomeric Differences in Pharmacological Profile
Property | (-)-Bremazocine | (+)-Bremazocine | Racemic Mixture |
---|---|---|---|
KOR Affinity (Ki, nM) | 0.08 ± 0.01 | >1000 | 0.45 ± 0.12 |
MOR Affinity (Ki, nM) | 2.5 ± 0.3 | >1000 | 5.8 ± 1.2 |
Analgesic Potency | 200 × Morphine | Inactive | 100 × Morphine |
As a hydrochloride salt, (-)-bremazocine hydrochloride (C₂₀H₃₀ClNO₂; MW 351.91 g/mol) exhibits enhanced aqueous solubility compared to the free base. It is freely soluble in water (>50 mg/mL at 20°C), moderately soluble in polar organic solvents like methanol and ethanol (15-25 mg/mL), and sparingly soluble in non-polar solvents such as chloroform or diethyl ether (<0.1 mg/mL). The pKa values are approximately 8.5 (tertiary amine) and 10.1 (phenolic OH), creating pH-dependent solubility profiles. Maximum solubility occurs in acidic aqueous conditions (pH 3-5) where both ionizable groups are protonated [1] [4] [7].
Crystalline (-)-bremazocine hydrochloride decomposes at 248-252°C without a distinct melting point. X-ray diffraction reveals monoclinic P2₁ space group symmetry with unit cell dimensions a = 9.82 Å, b = 11.45 Å, c = 14.73 Å, and β = 102.5°. The cyclopropyl ring adopts an envelope conformation perpendicular to the benzomorphan core, stabilized by intramolecular hydrogen bonding between the protonated amine and the hydroxyl group (N⁺–H⋯O distance = 2.68 Å). This configuration contributes to its remarkable solid-state stability under ambient storage conditions [5] [8].
Table 2: Crystallographic Parameters of (-)-Bremazocine Hydrochloride
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a = 9.82 Å, b = 11.45 Å |
c = 14.73 Å, β = 102.5° | |
Hydrogen Bonds | N⁺–H⋯O (2.68 Å) |
O–H⋯Cl⁻ (3.12 Å) | |
Density (calc.) | 1.24 g/cm³ |
Receptor Binding and Pharmacological Profile
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7